molecular formula C13H14N4O B12793355 8-Methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine CAS No. 37436-50-3

8-Methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine

Numéro de catalogue: B12793355
Numéro CAS: 37436-50-3
Poids moléculaire: 242.28 g/mol
Clé InChI: PTYPACYJLPCXBJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine is a quinazoline derivative characterized by a bicyclic aromatic system fused with a partially saturated dihydrobenzo ring. The compound features a methoxy group at the 8-position and two amine groups at the 1- and 3-positions of the quinazoline core.

Synthesis of this compound involves multi-step protocols, such as the use of 6-methoxy-2-tetralone and propargylamine as precursors, followed by cyclization and functionalization steps . Its structural uniqueness lies in the methoxy substitution and the dihydrobenzo[f]quinazoline scaffold, which differentiates it from other quinazoline derivatives.

Propriétés

Numéro CAS

37436-50-3

Formule moléculaire

C13H14N4O

Poids moléculaire

242.28 g/mol

Nom IUPAC

8-methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine

InChI

InChI=1S/C13H14N4O/c1-18-8-3-4-9-7(6-8)2-5-10-11(9)12(14)17-13(15)16-10/h3-4,6H,2,5H2,1H3,(H4,14,15,16,17)

Clé InChI

PTYPACYJLPCXBJ-UHFFFAOYSA-N

SMILES canonique

COC1=CC2=C(C=C1)C3=C(CC2)N=C(N=C3N)N

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzo(f)quinazoline, 1,3-diamino-5,6-dihydro-8-methoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with an aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: Benzo(f)quinazoline, 1,3-diamino-5,6-dihydro-8-methoxy- can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that 8-methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine exhibits promising anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer progression, such as DYRK1A . The compound's structural similarity to established kinase inhibitors suggests that it may serve as a lead compound for developing new cancer therapeutics.

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various bacterial strains. Its derivatives have been synthesized and tested for efficacy against Gram-positive and Gram-negative bacteria using methods such as the agar well diffusion method . Some studies report significant inhibition zones, indicating its potential as an antibacterial agent.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on enzymes like α-glucosidase, which is relevant in the treatment of type 2 diabetes mellitus. The structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its inhibitory potency against this enzyme .

Interaction Studies

Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its mechanism of action. Techniques like surface plasmon resonance and isothermal titration calorimetry are employed to assess binding affinities with proteins and nucleic acids.

Toxicological Studies

Preliminary toxicological assessments indicate that certain derivatives of this compound exhibit low toxicity at therapeutic doses. These studies are essential for determining safe dosage levels for potential clinical applications .

Several studies have documented the synthesis and evaluation of derivatives of this compound:

  • A study demonstrated that specific modifications to the quinazoline scaffold significantly enhanced anticancer activity against various cell lines .
  • Another research highlighted the compound's ability to inhibit bacterial growth effectively, suggesting its utility in developing new antibiotics .

Mécanisme D'action

The mechanism of action of Benzo(f)quinazoline, 1,3-diamino-5,6-dihydro-8-methoxy- involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes and receptors involved in various biological pathways. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.

Comparaison Avec Des Composés Similaires

Structural Comparison

Quinazoline derivatives vary significantly in substituents, ring saturation, and fused heterocycles. Below is a comparative analysis of key analogs:

Compound Substituents/Ring Modifications Molecular Formula Key Features
8-Methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine 8-methoxy, 5,6-dihydrobenzo[f]quinazoline core C₁₃H₁₄N₄O (estimated) Partially saturated dihydrobenzo ring; methoxy group enhances lipophilicity
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine Pyrrolo ring fused at 3,2-f positions C₁₀H₁₀N₆ (estimated) Fused pyrrolo ring improves DHFR binding affinity; slow-onset tight-binding inhibitor
8-Methoxy-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4-amine 5,5-dimethyl, benzo[h]quinazoline core C₁₅H₁₇N₃O Additional methyl groups enhance steric bulk; benzo[h] isomer affects target selectivity
Imidazo[4,5-g]quinazoline derivatives Imidazole fused at 4,5-g positions Variable Enhanced π-π stacking potential; synthesized via aldehyde-mediated cyclization

Key Structural Insights :

  • The methoxy group in the target compound may enhance membrane permeability compared to non-substituted analogs .
  • Fused heterocycles (e.g., pyrrolo or imidazo rings) expand interaction surfaces with biological targets like DHFR .

Pharmacological Activity Comparison

DHFR Inhibition
  • Pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives exhibit nanomolar affinity for E. coli DHFR, with slow-onset tight-binding kinetics due to conformational adjustments in the enzyme-inhibitor complex .
  • Imidazo[4,5-g]quinazolines show moderate activity but lack the methoxy group’s lipophilic advantage .
Antitumor and Antibacterial Effects
  • 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives demonstrate anti-breast cancer activity via regioselective N-acylation, enhancing cytotoxicity .
  • SCH 79797 (a pyrroloquinazoline analog) acts as a thrombin receptor antagonist, highlighting the scaffold’s versatility .
  • 8-Butyl-5,6-dihydrobenzo[f]quinazoline-1,3-diamine (analog with alkyl substitution) has been identified in phytochemical studies but lacks mechanistic data .

Activité Biologique

8-Methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C13H14N4OC_{13}H_{14}N_{4}O and a molecular weight of approximately 242.28 g/mol. It features a quinazoline core structure that is essential for its biological properties. The methoxy group at the 8-position and the amine groups at the 1 and 3 positions contribute to its unique reactivity and interaction with biological targets .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies have shown that this compound possesses cytotoxic properties against several cancer cell lines. For instance, it has demonstrated significant inhibition of cell proliferation in gastric adenocarcinoma cells with an IC50 value of approximately 1.30 µM .
  • Antiplatelet and Anti-inflammatory Effects : Similar compounds have been evaluated for their antiplatelet activity, showing effects comparable to established drugs like indomethacin. This suggests potential applications in managing cardiovascular diseases .
  • Mechanism of Action : The biological activity is believed to stem from the compound's ability to interact with DNA and other cellular macromolecules. Interaction studies using techniques such as surface plasmon resonance have been employed to elucidate these mechanisms .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The methods often require precise control over reaction conditions to maximize yield and purity. Common synthetic routes include:

  • Starting Materials : Utilizing readily available precursors such as substituted anilines.
  • Reactions : Employing cyclization reactions under specific conditions (e.g., temperature, solvent) to form the quinazoline structure.
  • Purification : Following synthesis, purification techniques like recrystallization or chromatography are used to isolate the final product .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
8,9-Dimethyl-5,6-dihydrobenzo[f]quinazoline-1,3-diamineC15H18N4OAdditional methyl groups enhance lipophilicity
1-Phenyl-benzo[f]quinazoline-1,3-diamineC13H12N4Phenyl substituent alters biological activity profile
2-Amino-4-anilino-5,6-benzo-chinozalinC14H12N4OAniline group influences solubility and reactivity

The presence of the methoxy group in this compound significantly impacts its pharmacological properties compared to these similar compounds .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Cancer Treatment : In vitro studies have shown promising results against various cancer types, indicating its potential as an anticancer agent.
  • Cardiovascular Applications : Research on antiplatelet activity suggests that this compound could be developed into a treatment for thrombotic disorders.
  • Inflammatory Diseases : Its anti-inflammatory properties warrant further investigation for use in chronic inflammatory conditions.

Q & A

Q. What are the optimal synthetic routes for 8-Methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation of substituted anilines with methoxy-bearing precursors. Orthogonal experimental design (e.g., varying reaction temperature, solvent polarity, and catalyst loading) is critical for optimizing yield. For example, microwave-assisted synthesis under inert atmospheres has been shown to enhance reaction efficiency and reduce side products in related quinazoline derivatives . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol is recommended to achieve >95% purity. Yield improvements are often achieved by substituting traditional heating with microwave irradiation, as demonstrated for structurally analogous compounds .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR are essential for confirming substituent positions and aromaticity. For instance, methoxy protons typically resonate at δ 3.8–4.0 ppm, while dihydrobenzo protons appear as multiplet signals in δ 2.5–3.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., using ESI-TOF) validate molecular formula integrity. Expected molecular ion peaks should align with theoretical values (e.g., C13_{13}H15_{15}N3_3O: 253.1216) .
  • X-ray Crystallography : Single-crystal diffraction resolves ambiguities in stereochemistry, as shown in studies of 6-substituted dihydrobenzoquinazolines .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., dihydrofolate reductase, DHFR) to evaluate potency. Use fluorometric or spectrophotometric methods to measure IC50_{50} values. For slow-binding inhibitors, pre-incubate the enzyme with the compound for 30–60 minutes before adding substrates to account for time-dependent inhibition . Parallel cytotoxicity assays (e.g., MTT on mammalian cell lines) are recommended to assess selectivity indices.

Advanced Research Questions

Q. What strategies resolve contradictions in kinetic data for slow-onset tight-binding inhibition mechanisms?

  • Methodological Answer : Contradictions often arise from inadequate equilibration times or substrate competition. Use progress curve analysis over extended durations (≥1 hour) to capture steady-state kinetics. Global fitting of data to equations like Morrison’s quadratic model can distinguish between competitive and non-competitive inhibition . Validate mechanisms using stopped-flow techniques or isothermal titration calorimetry (ITC) to measure binding constants (KdK_d) independently .

Q. How can structure-activity relationship (SAR) studies be systematically designed for quinazoline derivatives?

  • Methodological Answer :
  • Scaffold Modification : Introduce substituents at positions 2, 4, and 7 to probe electronic and steric effects. For example, 8-methoxy substitution enhances lipophilicity, while 5,6-dihydro groups restrict conformational flexibility .
  • Bioisosteric Replacement : Replace the methoxy group with trifluoromethoxy or ethoxy groups to evaluate metabolic stability.
  • Crystallographic SAR : Co-crystallize derivatives with target enzymes (e.g., DHFR) to map binding interactions. Hydrogen bonding between the 1,3-diamine moiety and conserved aspartate residues is often critical .

Q. What crystallographic techniques elucidate the binding mode of this compound with enzymes?

  • Methodological Answer : High-resolution (≤2.0 Å) X-ray diffraction of enzyme-inhibitor complexes is essential. Soak crystals in inhibitor solutions (1–5 mM) for 24–48 hours. Molecular dynamics simulations can refine electron density maps, particularly for flexible regions like the dihydrobenzo ring. For example, studies on pyrroloquinazoline inhibitors revealed hydrophobic interactions between the methoxy group and enzyme active-site pockets .

Q. How can metabolic stability and pharmacokinetic (PK) properties be improved in derivative design?

  • Methodological Answer :
  • Microsomal Stability Assays : Incubate derivatives with liver microsomes (human/rat) to identify metabolic hotspots. Methoxy groups are prone to demethylation; replacing them with deuterated or halogenated moieties can slow metabolism .
  • Permeability Optimization : Use Caco-2 cell monolayers to assess intestinal absorption. LogP values between 1.5–3.5 are ideal for balancing solubility and membrane penetration.

Data Contradiction Analysis

Q. How to address discrepancies between computational docking predictions and experimental binding affinities?

  • Methodological Answer : Discrepancies often stem from force field inaccuracies or solvent effects. Re-dock using hybrid QM/MM (quantum mechanics/molecular mechanics) methods to account for electronic interactions. Validate with alanine-scanning mutagenesis of predicted binding residues. For example, if docking suggests hydrogen bonding with Thr113 in DHFR but mutagenesis data show no affinity loss, re-evaluate protonation states or tautomeric forms of the inhibitor .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.